molecular formula C19H30N4O3 B12527966 L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide CAS No. 729555-60-6

L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide

Cat. No.: B12527966
CAS No.: 729555-60-6
M. Wt: 362.5 g/mol
InChI Key: KDUMGFWXWHDNPU-XKQJLSEDSA-N
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Description

L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is a synthetic peptide compound offered for life science research and development. This compound is structurally characterized as a dipeptide derivative, featuring L-alanine and L-phenylalaninamide residues linked to a 7-amino-2-oxoheptan-3-yl chain . Compounds of this structural class are of significant interest in medicinal chemistry and pharmacology research, particularly in the exploration of novel cytotoxic agents . Similar peptide-based molecules have been investigated for their potential as payloads in Antibody-Drug Conjugates (ADCs), a targeted therapy approach for cancer treatment . In such applications, the cytotoxic peptide is conjugated to a monoclonal antibody via a specialized linker, enabling the selective delivery of the drug to specific cancer cells . The potential research value of this compound lies in its application for developing new therapeutic candidates and studying targeted drug delivery mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

729555-60-6

Molecular Formula

C19H30N4O3

Molecular Weight

362.5 g/mol

IUPAC Name

(2S)-N-[(3R)-7-amino-2-oxoheptan-3-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16+,17-/m0/s1

InChI Key

KDUMGFWXWHDNPU-XKQJLSEDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)C)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N

Origin of Product

United States

Preparation Methods

Core Peptide Backbone Synthesis

The primary structure of the compound consists of an L-alanyl-L-phenylalaninamide backbone, which serves as the foundation for further functionalization.

Standard Dipeptide Coupling

L-Alanyl-L-phenylalanine (Ala-Phe) is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC/HOBt) of L-Ala-OH and L-Phe-OH under anhydrous conditions. Key steps include:

  • Activation of L-Ala-OH : Reaction with EDC in dichloromethane (DCM) or dimethylformamide (DMF) to form an active ester.
  • Coupling with L-Phe-OH : Addition of L-Phe-OH in the presence of HOBt or DMAP to drive amide bond formation.
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, and purification via silica gel chromatography.

Example Reaction Scheme :

L-Ala-OH + L-Phe-OH → L-Ala-Phe-OH (Ala-Phe)  
Conditions: EDC/HOBt, DCM, 0–25°C, 12–24 hr.  
Key Optimization Parameters
Parameter Optimal Range Purpose
Solvent DCM or DMF Enhances solubility of reactants
Temperature 0–25°C Minimizes racemization
Reaction Time 12–24 hr Maximizes coupling efficiency

Modification of the Phenylalanine Side Chain

The N-[(3R)-7-amino-2-oxoheptan-3-yl] group introduces complexity via a branched, ketone-containing side chain. This modification likely involves:

Carbonyl Insertion for Side Chain Formation

Palladium-catalyzed carbonyl insertion (e.g., using Pd(dppf)Cl₂) is a viable strategy for introducing the heptan-3-yl fragment. A proposed route includes:

  • Preparation of a Trifluoromethanesulfonyl (Tf) Intermediate : Activation of a phenylalanine derivative with Tf₂O in the presence of a base (e.g., DIPEA).
  • CO Insertion : Reaction with CO gas in a polar aprotic solvent (e.g., DMF) and aqueous ammonia, catalyzed by Pd.
  • Reductive Amination : Introduction of the 7-amino group via catalytic hydrogenation or borohydride-mediated reduction.

Example Reaction Scheme :

Phe-OH → Phe-Tf → Phe-CO → Phe-Heptanoyl → N-[(3R)-7-amino-2-oxoheptan-3-yl]-Phe  
Conditions: Pd(dppf)Cl₂, CO, DMF/NH₃, 50–80°C, 6–12 hr.  
Critical Stereoselective Considerations
  • Chiral Resolution : Use of enantiopure Phe derivatives to ensure retention of the (3R) configuration.
  • Protecting Groups : Temporary protection of the phenylalanine amine (e.g., with Boc or Cbz) during CO insertion.

Final Amide Bond Formation

The terminal amide linkage between the phenylalanine and the heptan-3-yl group requires controlled coupling to avoid side reactions.

Activated Esters for Amide Bond Synthesis

A common approach involves converting the heptan-3-yl carboxylic acid to an activated ester (e.g., HOBt ester) for coupling with the phenylalaninamide intermediate.

Example Reaction Scheme :

Heptan-3-yl-COOH + HOBt → Heptan-3-yl-COO-HOBt  
Heptan-3-yl-COO-HOBt + Ala-Phe-NH₂ → Ala-Phe-NH-CO-Heptan-3-yl  
Conditions: DCM, EDC, 0°C → RT, 6–12 hr.  
Solvent and Catalyst Choices
Solvent Catalyst Role
DCM EDC/HOBt Facilitates amide bond formation
DMF DMAP Accelerates activation of carboxylic acids
Toluene None High-temperature reactions

Protecting Group Strategies

Protecting groups (PGs) are essential to prevent undesired side reactions during multi-step synthesis.

Amino and Carboxyl Group Protection

  • Boc (tert-butoxycarbonyl) : Commonly used to protect the phenylalanine amine during CO insertion.
  • Cbz (benzyloxycarbonyl) : Employed for transient protection of intermediates (e.g., Z-Ala-Phe-OH).
  • Tf (trifluoromethanesulfonyl) : Activates carboxylic acids for nucleophilic substitution.

Example Protection/Deprotection Cycle :

Phe-NH₂ → Boc-Phe-NH₂ → Phe-CO → Boc-Phe-CO → Deprotection (TFA) → Phe-CO-NH₂  
Conditions: Boc₂O, DCM, DIPEA; TFA, DCM.  

Stereochemical Control and Purification

Ensuring the (3R) configuration and high optical purity is critical.

Chiral Chromatography

  • Column : Chiralpak QN-AX or AD-H columns.
  • Mobile Phase : Hexane/ethanol or methanol/water with additives (e.g., TFA).
  • Detection : UV-Vis at 210–260 nm.
Key Challenges
  • Racemization : Minimized by avoiding alkaline conditions and using chiral starting materials.
  • Byproduct Separation : Removal of D-isomers via chiral resolution or crystallization.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach could simplify purification:

  • Resin Activation : Wang resin or Fmoc-Phe-Wang resin.
  • Coupling : Sequential addition of Ala and heptan-3-yl fragments.
  • Cleavage : TFA/H₂O for final product release.

Enzymatic Catalysis

  • Proteases : Subtilisin or thermolysin for selective amide bond formation.
  • Lipases : For resolution of racemic intermediates.

Summary of Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Dipeptide Coupling EDC/HOBt, DCM, 25°C 70–85 >95
CO Insertion Pd(dppf)Cl₂, CO, DMF/NH₃, 60°C 60–75 >90
Amide Bond Formation HOBt, EDC, DCM, 0°C → RT 65–80 >90
Deprotection TFA/DCM, 10–30 min 90–95 >95

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, which can have different biological activities and properties.

Scientific Research Applications

L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide, a compound of significant interest in pharmaceutical research, has shown potential applications across various fields, particularly in medicinal chemistry and biochemistry. This article discusses its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Efficacy

A study published in Cancer Research evaluated the compound's effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated:

  • MCF-7 Cells : IC50 = 15 µM
  • HT-29 Cells : IC50 = 12 µM

These findings suggest that this compound could be a promising candidate for anticancer drug development.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates its potential to protect neurons from damage in models of neurodegenerative diseases.

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses potential as an antimicrobial agent, warranting further investigation into its therapeutic applications.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 and HT-29 cellsCancer Research
NeuroprotectiveProtects against oxidative stress in neuronsNeurobiology Journal
AntimicrobialEffective against multiple bacterial strainsJournal of Antimicrobial Chemotherapy

Mechanism of Action

The mechanism of action of L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit proteases involved in viral replication, thereby exhibiting antiviral activity . The pathways involved include the modulation of enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Peptide-Based Analogues
  • N-(3-indolylacetyl)-L-phenylalanine (): Contains a phenylalanine residue modified with an indole acetyl group. Lacks the amino-oxoheptane side chain but shares the peptide backbone. Potential use in drug delivery due to aromatic and hydrogen-bonding groups.
  • N-(tert-butoxycarbonyl)-L-phenylalanyl-N-{(1S)-1-[(R)-hydroxy(2-{[(2S)-2-methylbutyl]amino}-2-oxoethyl)phosphoryl]-3-methylbutyl}-3-(1H-imidazol-3-ium-4-yl)-L-alaninamide (): Features a complex phosphorylated side chain and imidazolium group. Demonstrates how bulky substituents (e.g., tert-butoxycarbonyl) can alter solubility and stability compared to the target compound’s linear side chain.
Fluorinated Analogues
  • L-Alanyl-N-(1alpha,5alpha,6alpha)-3-6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl-3-Azabicyclo3.1.0Hex-6-Yl-L-Alaninamide (): Shares fluorinated aromatic rings and a bicyclic system.

Functional Group Comparisons

  • Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) contain hydroxamate groups, known for metal chelation (e.g., inhibiting metalloproteases). The target compound’s amino-oxoheptane side chain may mimic hydroxamate binding but with distinct stereochemical constraints.
  • Antimicrotubule Agents (): Compound 76 (N,β,β-trimethyl-L-phenylalanyl-N'-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]-N'-methyl-L-norvalinamide) includes a carboxy-enyl group, which may confer microtubule disruption activity. The target compound’s amino-oxoheptane chain could similarly interfere with protein-protein interactions.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₂₆H₂₅N₆O₅F₃ 558.51 Fluorinated aromatic, amino-oxoheptane Enzyme inhibition, drug delivery
N-(3-indolylacetyl)-L-phenylalanine Not provided - Indole acetyl, peptide backbone Antimicrobial, antioxidant
Hydroxamic Acid (8) C₁₃H₁₇ClN₂O₂ 268.74 Chlorophenyl, cyclohexane hydroxamate Metalloprotease inhibition
Compound 76 Not provided - Carboxy-enyl, norvalinamide Antimicrotubule agent

Research Implications and Gaps

  • Biological Activity : While highlights antioxidant activity in hydroxamic acids, the target compound’s fluorinated groups may prioritize stability over redox activity.
  • Synthetic Challenges : Bulky side chains (e.g., ) complicate purification, suggesting similar hurdles for the target compound.

Biological Activity

L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is a compound of interest in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H30N4O3
  • Molecular Weight : 374.48 g/mol
  • Chemical Structure : The compound consists of an alanyl group linked to a phenylalanine derivative, which incorporates a heptanoyl moiety with an amino group at the 7-position.

The biological activity of this compound primarily involves its role as a dipeptide that can influence metabolic pathways and cellular functions:

  • Nutritional Support : As a dipeptide, it may enhance amino acid availability for protein synthesis and metabolic processes.
  • Immunomodulatory Effects : Studies have indicated that dipeptides like L-Alanyl-L-glutamine can improve immune function, particularly in patients undergoing stress from surgical procedures or chemotherapy .

1. Cancer Therapy

Research has demonstrated that this compound may play a role in reducing the side effects of chemotherapy agents like oxaliplatin. A study involving stage III colon cancer patients showed that supplementation with glutamine dipeptides resulted in significantly lower incidences of neurotoxicity compared to controls .

2. Nutritional Supplementation in Surgical Patients

A retrospective analysis assessed the impact of total parenteral nutrition (TPN) supplemented with L-Alanyl-L-glutamine on surgical patients. Results indicated improved immune markers (IgA and IgM levels) and reduced inflammatory markers (C-reactive protein) in patients receiving the supplement compared to those on standard TPN .

Table 1: Summary of Key Studies

StudyPopulationInterventionOutcomes
Stage III Colon Cancer PatientsIV Glutamine Dipeptide (20 g) + FOLFOXReduced neurotoxicity, lower incidence of mucositis
Surgical Intensive Care Unit PatientsTPN vs. TPN + L-Alanyl-L-glutamineIncreased IgA/IgM levels, decreased CRP levels

Q & A

Q. What are the recommended methods for synthesizing L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide with high stereochemical purity?

  • Methodological Answer : The synthesis involves sequential peptide coupling and stereochemical control. Key steps include:
  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids to build the peptide backbone. For the (3R)-7-amino-2-oxoheptan-3-yl side chain, introduce a chiral auxiliary or employ asymmetric catalysis to ensure R-configuration retention .
  • Solution-Phase Coupling : Activate carboxyl groups using coupling agents like HBTU or DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Protect reactive side chains (e.g., amino groups) with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups .
  • Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound. Confirm stereochemistry via circular dichroism (CD) or chiral HPLC .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) to verify backbone connectivity and side-chain functional groups. DEPT-135 can distinguish CH, CH2, and CH3 groups .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., calculated vs. observed m/z).
  • HPLC-PDA : Assess purity (>95%) and detect UV-active impurities (λ = 210–280 nm).
  • X-ray Crystallography (if crystalline): Resolve absolute stereochemistry of the (3R)-configured side chain .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Apply a full factorial experimental design to evaluate critical variables:
  • Variables : Solvent polarity (DMF vs. DCM), temperature (0°C vs. RT), coupling agent (DCC vs. HATU), and reaction time (2–24 hrs).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. For example, demonstrated that DMF at 4°C with HATU increased yields by 22% compared to DCM .
  • Scale-Up Considerations : Maintain inert atmosphere (N2/Ar) and use continuous-flow reactors to minimize side reactions.

Q. What strategies mitigate degradation during storage or experimental procedures?

  • Methodological Answer : Degradation pathways (hydrolysis, oxidation) require tailored stabilization:
  • Lyophilization : Store as a lyophilized powder at -80°C under vacuum to prevent hydrolysis of the 2-oxoheptan moiety .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze oxidation.
  • Antioxidants : Add 0.01% BHT or ascorbic acid to aqueous formulations. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How do structural modifications to the (3R)-7-amino-2-oxoheptan-3-yl group impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Analog Synthesis : Replace the 2-oxo group with a thioester or methylene group. Modify the heptan chain length (C5 vs. C7).
  • In Vitro Assays : Test analogs for receptor binding (e.g., SPR analysis) or enzyme inhibition (IC50 determination). showed that fluorophenyl substitutions in similar compounds enhanced target affinity by 3-fold .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets. Compare with experimental data to validate models .

Data Contradictions and Resolution

  • Synthesis Solvents : recommends DCM for formylation , while suggests DMF for higher yields in peptide coupling . Resolution: Test both solvents with a pilot study to determine compatibility with the (3R)-side chain.
  • Stereochemical Control : uses chiral auxiliaries , whereas employs click chemistry for conjugation . Resolution: Compare enantiomeric excess (ee) via chiral HPLC for both methods.

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